1-bromo-4-[1-(bromomethyl)cyclopropyl]benzene
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Overview
Description
1-Bromo-4-[1-(bromomethyl)cyclopropyl]benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a cyclopropyl group bearing a bromomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-[1-(bromomethyl)cyclopropyl]benzene can be synthesized through several methods:
Bromination of 4-(1-cyclopropyl)benzyl bromide: This method involves the bromination of 4-(1-cyclopropyl)benzyl bromide using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.
Cyclopropanation of 1-bromo-4-vinylbenzene: This route involves the cyclopropanation of 1-bromo-4-vinylbenzene using a cyclopropanation reagent such as diiodomethane and zinc-copper couple under reflux conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[1-(bromomethyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, reflux conditions.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium, room temperature to reflux.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether, room temperature to reflux.
Major Products
Nucleophilic Substitution: Corresponding alcohols, ethers, or amines.
Oxidation: Corresponding alcohols or ketones.
Reduction: Dehalogenated hydrocarbons.
Scientific Research Applications
1-Bromo-4-[1-(bromomethyl)cyclopropyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with biological macromolecules.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-bromo-4-[1-(bromomethyl)cyclopropyl]benzene involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, such as enzyme inhibition and protein labeling. The compound’s molecular targets include nucleophilic amino acid residues in proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(bromomethyl)benzene: Lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain substitution reactions.
1-Bromo-4-(chloromethyl)benzene: Contains a chlorine atom instead of a bromine atom, resulting in different reactivity and selectivity in chemical reactions.
1-Bromo-4-(methyl)benzene: Lacks the additional bromomethyl group, making it less versatile in synthetic applications.
Uniqueness
1-Bromo-4-[1-(bromomethyl)cyclopropyl]benzene is unique due to the presence of both a cyclopropyl group and a bromomethyl substituent, which confer distinct steric and electronic properties. These features make it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.
Properties
CAS No. |
1226391-85-0 |
---|---|
Molecular Formula |
C10H10Br2 |
Molecular Weight |
290 |
Purity |
95 |
Origin of Product |
United States |
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